molecular formula C7H4ClN3 B3336330 8-Chloropyrido[2,3-d]pyridazine CAS No. 23590-59-2

8-Chloropyrido[2,3-d]pyridazine

Cat. No.: B3336330
CAS No.: 23590-59-2
M. Wt: 165.58 g/mol
InChI Key: KIEMDHJPRIFLDJ-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-d]pyridazine is a nitrogen-containing heterocyclic compound characterized by a fused pyridine-pyridazine ring system with a chlorine substituent at the 8-position. Its molecular formula is C₇H₄ClN₃, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives . For example, 8-chloropyrido[2,3-d]pyridazin-5-amine (CAS 2843-73-4) has a molecular weight of 196.6 g/mol and is utilized as a precursor in drug discovery due to its reactive amine group . The chlorine atom enhances electrophilic reactivity, facilitating further functionalization .

Properties

IUPAC Name

8-chloropyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(4-10-11-7)2-1-3-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEMDHJPRIFLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178238
Record name 8-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23590-59-2
Record name 8-Chloropyrido(2,3-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CHLOROPYRIDO(2,3-D)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2WSY99DLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloropyrido[2,3-d]pyridazine can be synthesized through several methods. One common approach involves the dehydrazination of chlorohydrazino-pyrido[2,3-d]pyridazines. This method typically involves the cyclization of hydrazino derivatives with formic acid, leading to the formation of the desired chloropyrido[2,3-d]pyridazine .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloropyrido[2,3-d]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines share a fused pyridine-pyrimidine core but differ in the placement of nitrogen atoms. These compounds exhibit broad biological activity, including antibacterial properties .

Pyrido[3,4-d]pyridazine Derivatives

Pyrido[3,4-d]pyridazines, such as those synthesized by Oka et al. (1975), feature a pyridazine ring fused at the 3,4-positions of pyridine. These compounds often require multistep syntheses involving cyclocondensation reactions, contrasting with the more straightforward halogenation routes used for 8-chloropyrido[2,3-d]pyridazine .

Substituted Derivatives
  • 3-Bromo-8-chloropyrido[2,3-d]pyridazine (CAS 794592-14-6): This bromo-chloro derivative has a molecular weight of 244.48 g/mol (C₇H₃BrClN₃).
  • 8-Chloropyrido[2,3-d]pyridazin-5-amine : The amine group at position 5 enables nucleophilic substitution, making it versatile for coupling with carboxylic acids or sulfonyl chlorides in drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP
This compound 181.6 Low (non-polar core) 2.1
8-Chloropyridazin-5-amine 196.6 Moderate (polar amine) 1.8
3-Bromo-8-chloro derivative 244.48 Low (halogenated) 3.0
Dihydropyrido[2,3-d]pyrimidine ~300–350 Variable (depends on substituents) 1.5–2.5
  • LogP Trends : Chlorine and bromine substituents increase hydrophobicity, impacting membrane permeability .
  • Thermal Stability: Halogenated derivatives like this compound exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs .

Biological Activity

8-Chloropyrido[2,3-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chlorine substitution at the 8th position of the pyridazine ring. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and cyclization, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored extensively. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Melanoma Treatment
In a study involving melanoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Further analysis revealed that the compound caused significant G1 phase arrest, suggesting interference with cell cycle progression.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Receptor Interaction: It has been suggested that this compound interacts with receptors overexpressed in certain cancers, modulating their activity.
  • Genotoxic Effects: Preliminary studies indicate that the compound may induce DNA damage in cancer cells, leading to apoptosis.

Research Findings

A review of literature reveals diverse applications and ongoing research into the biological activity of this compound:

  • A study published in MDPI highlighted its potential as a pharmacophore in drug discovery programs aimed at developing new anticancer agents .
  • Another investigation found that derivatives of pyrido[2,3-d]pyrimidines showed enhanced biological activity when modified at specific positions on the ring structure .

Q & A

What are the critical parameters for optimizing synthetic routes to 8-Chloropyrido[2,3-d]pyridazine?

Basic
Synthesis optimization requires careful control of solvent polarity, temperature, and reaction time. For example, THF with triethylamine (Et₃N) as a base is effective for cyclization steps, while elevated temperatures (e.g., 80–100°C) are often necessary for ring closure . Solvent choice (polar aprotic vs. protic) directly impacts reaction efficiency, as seen in one-pot multi-component reactions where DMF or DMSO enhances intermediate stability . Reaction progress should be monitored via TLC or HPLC to identify optimal quenching points.

How can researchers resolve discrepancies in spectral data during characterization?

Basic
Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents, isotopic patterns (e.g., chlorine isotopes), or tautomeric equilibria. For this compound derivatives, high-resolution MS (HRMS) is critical to confirm molecular formulas, while ¹³C NMR can distinguish between regioisomers by analyzing aromatic carbon shifts . Cross-validate data with computational tools (e.g., DFT calculations for NMR predictions) to resolve ambiguities.

What catalytic strategies improve yield in heterocyclic functionalization?

Advanced
Transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) enables selective C–H functionalization. For instance, Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 2- or 5-positions of the pyridopyridazine core . Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields by 15–20% compared to conventional heating . Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) have also been used as recyclable catalysts for eco-friendly scaling .

How do structural modifications influence bioactivity in this compound derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal that:

  • Chlorine at the 8-position enhances electrophilicity, improving binding to kinase ATP pockets (e.g., TTK kinase inhibitors) .
  • Methoxy or trifluoromethyl groups at the 2-position increase metabolic stability but may reduce solubility .
  • Piperazine or morpholine side chains improve pharmacokinetics by enhancing water solubility and bioavailability .
    Bioactivity assays (e.g., IC₅₀ measurements) should be paired with molecular docking to validate target interactions.

What computational methods predict regioselectivity in electrophilic substitutions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites on the pyridopyridazine core. For example, the 3-position is more reactive toward electrophiles due to lower LUMO energy . Molecular dynamics simulations can model solvent effects, predicting reaction pathways for nitro- or amino-group introductions .

How does pH affect the stability of this compound in aqueous solutions?

Basic
The compound undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies show maximal integrity at pH 6–8, with degradation products (e.g., pyridazine-3,8-diol) identified via LC-MS . Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays to prevent decomposition.

What mechanisms govern the ring-opening reactions of this compound?

Advanced
Nucleophilic attack at the 8-chloro position triggers ring-opening, forming intermediates like α-chloroenamines. For example, reaction with sodium borohydride reduces the pyridazine ring, yielding dihydro derivatives, while amines (e.g., piperazine) induce substitution without ring cleavage . Kinetic studies using in situ IR spectroscopy can map reaction trajectories .

How to design multi-step syntheses for complex derivatives?

Advanced
Prioritize orthogonal protecting groups and sequential coupling reactions. A three-step approach is typical:

Core synthesis : One-pot cyclization of 2-aminopyridine with chloroacetic acid derivatives .

Functionalization : Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Side-chain incorporation : Click chemistry (e.g., CuAAC) for triazole or morpholine appendages .
Optimize each step using DoE (Design of Experiments) to minimize side reactions.

What strategies enhance selectivity in halogen exchange reactions?

Advanced
Selective halogen displacement requires:

  • Catalytic systems : CuI/1,10-phenanthroline for Ullmann-type coupling to replace chlorine with aryl groups .
  • Solvent effects : DMF enhances fluoride nucleophilicity for Cl-to-F exchanges .
  • Microwave irradiation : Accelerates reactions, reducing byproduct formation from 25% to <5% .

How to address inconsistencies in melting point data across studies?

Basic
Variations arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures (7:3 v/v) yields a consistent polymorph, while DSC (Differential Scanning Calorimetry) confirms purity (>98%) . Report solvent and heating rate (e.g., 10°C/min) to standardize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloropyrido[2,3-d]pyridazine
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8-Chloropyrido[2,3-d]pyridazine

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